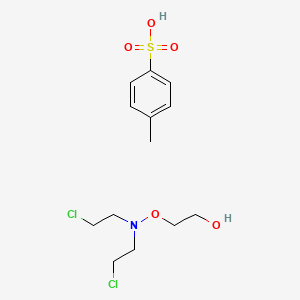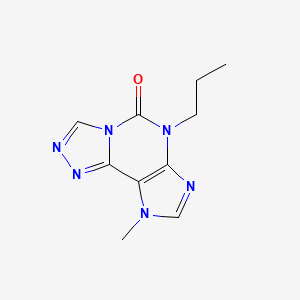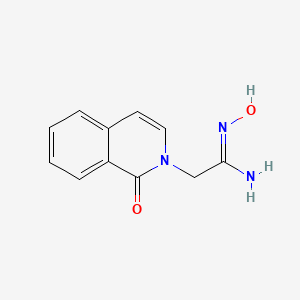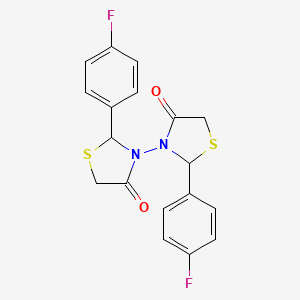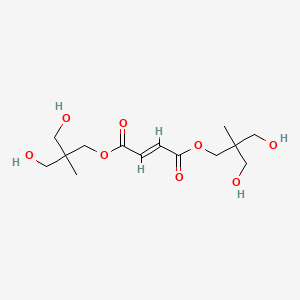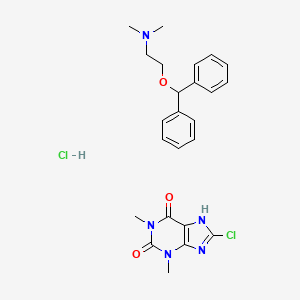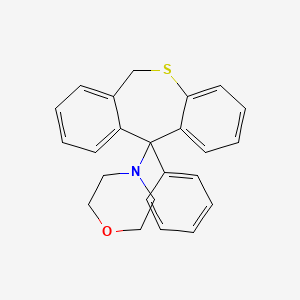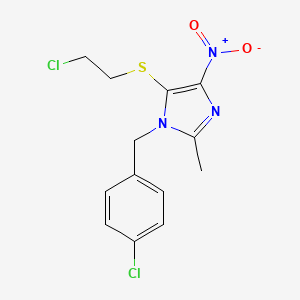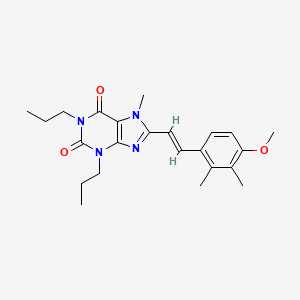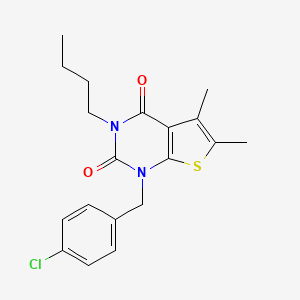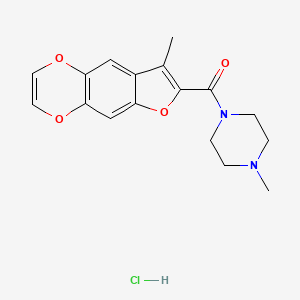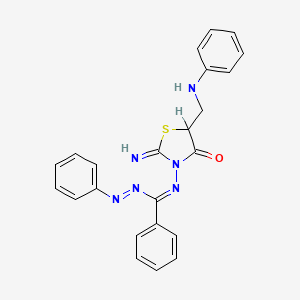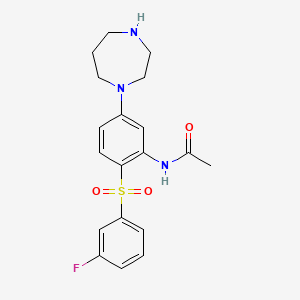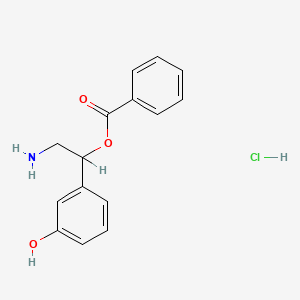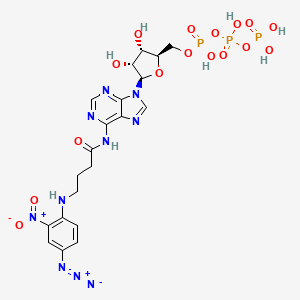
N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP is a complex organic compound with the molecular formula C20H25N10O16P3 and a molecular weight of 754.4 g/mol . This compound is a derivative of adenosine triphosphate (ATP) and is characterized by the presence of azido and nitrophenyl groups, which impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP involves multiple steps, starting with the preparation of the gamma-aminobutyryl moiety, followed by the introduction of the azido and nitrophenyl groups. The final step involves the coupling of this intermediate with adenosine triphosphate. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted azido derivatives.
Applications De Recherche Scientifique
N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP has several applications in scientific research:
Chemistry: Used as a photoaffinity label to study enzyme-substrate interactions.
Biology: Employed in the study of ATP-binding proteins and their mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a tool in photodynamic therapy.
Industry: Utilized in the development of biosensors and diagnostic assays.
Mécanisme D'action
The mechanism of action of N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP involves its interaction with ATP-binding proteins. The azido group can be activated by UV light, leading to the formation of a reactive nitrene species that covalently binds to the protein, allowing for the identification and study of ATP-binding sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ADP
- N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-AMP
Uniqueness
N-4-Azido-2-nitrophenyl-gamma-aminobutyryl-ATP is unique due to its ability to act as a photoaffinity label, which allows for the study of ATP-binding proteins under physiological conditions. Its azido and nitrophenyl groups provide specific reactivity that is not present in other similar compounds .
Propriétés
Numéro CAS |
71096-59-8 |
|---|---|
Formule moléculaire |
C20H25N10O16P3 |
Poids moléculaire |
754.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-[6-[4-(4-azido-2-nitroanilino)butanoylamino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C20H25N10O16P3/c21-28-27-10-3-4-11(12(6-10)30(34)35)22-5-1-2-14(31)26-18-15-19(24-8-23-18)29(9-25-15)20-17(33)16(32)13(44-20)7-43-48(39,40)46-49(41,42)45-47(36,37)38/h3-4,6,8-9,13,16-17,20,22,32-33H,1-2,5,7H2,(H,39,40)(H,41,42)(H2,36,37,38)(H,23,24,26,31)/t13-,16-,17-,20-/m1/s1 |
Clé InChI |
PBOYVFALMIPGPN-AEVYOOLXSA-N |
SMILES isomérique |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])NCCCC(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


